molecular formula C8H13NO2 B1400912 7-Oxa-2-azaspiro[4.5]decan-3-one CAS No. 1487759-95-4

7-Oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B1400912
CAS No.: 1487759-95-4
M. Wt: 155.19 g/mol
InChI Key: LJDCVCRATYEHEP-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[4.5]decan-3-one is a spiro compound characterized by its unique bicyclic structure, which includes a five-membered ring and a six-membered ring connected through a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one typically involves the cyclization of intermediates such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

7-Oxa-2-azaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decan-3-one: Similar in structure but lacks the oxygen atom in the spiro ring.

    8-Oxa-2-azaspiro[4.5]decane: Contains an additional oxygen atom in the spiro ring.

    2,7-Diazaspiro[4.5]decane: Features two nitrogen atoms in the spiro ring.

Uniqueness

7-Oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Biological Activity

Overview

7-Oxa-2-azaspiro[4.5]decan-3-one is a bicyclic compound notable for its unique spiro structure, which incorporates both nitrogen and oxygen atoms. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is C8_8H15_{15}NO, and its distinctive features allow it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound can inhibit enzyme functions by binding to active or allosteric sites, leading to altered biochemical pathways. This interaction is crucial for its potential therapeutic applications, particularly in the treatment of pain and bacterial infections.

Biological Activity Summary

  • Enzyme Inhibition :
    • This compound has shown promise as an inhibitor of various enzymes, which could be beneficial in treating conditions mediated by these enzymes.
    • Its interaction with monoacylglycerol lipase (MGL) has been highlighted, suggesting a role in modulating lipid metabolism and pain pathways .
  • Antibacterial Properties :
    • Research indicates that compounds structurally related to this compound exhibit significant antibacterial activity against multi-drug resistant strains, including Staphylococcus aureus and Klebsiella pneumoniae .
    • The minimal inhibitory concentrations (MICs) for these compounds have been reported as low as <0.03125 μg/mL, indicating potent antibacterial effects .
  • Analgesic Effects :
    • In preclinical studies, related azaspiro compounds demonstrated analgesic effects, with reductions in pain-related behaviors in animal models . This suggests that this compound may also possess similar properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compoundSpiro compoundContains both nitrogen and oxygenPotential antibacterial and analgesic effects
1-Methyl-8-oxa-2-azaspiro[4.5]decaneSpiro compoundMethyl substitution enhances lipophilicityModerate antibacterial activity
2-Azaspiro[4.5]decan-3-oneAza-spiro compoundLacks oxygen in the ring structureLimited biological data available

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on the synthesis of azaspiro analogs reported that modifications to the spiro framework can enhance biological activity against bacterial pathogens .
  • Pain Management : In a formalin test model, related compounds showed an 83% reduction in pain responses, highlighting the analgesic potential of spiro compounds .
  • Antibacterial Efficacy : A series of studies demonstrated that derivatives of this compound exhibited effective inhibition against various Gram-positive and Gram-negative bacteria, emphasizing their therapeutic potential in treating infections caused by resistant strains .

Properties

IUPAC Name

7-oxa-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-4-8(5-9-7)2-1-3-11-6-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDCVCRATYEHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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